1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a benzyl group, a nitrobenzothiazole moiety, and a dihydropyridine ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a nitro-substituted benzaldehyde under acidic conditions to form the nitrobenzothiazole ring.
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling Reactions: The final step involves coupling the benzyl group and the nitrobenzothiazole moiety with the dihydropyridine ring under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium dithionite (Na₂S₂O₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce N-oxides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities or chemical reactivity not observed in simpler compounds.
Properties
IUPAC Name |
1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c25-18-9-6-14(12-23(18)11-13-4-2-1-3-5-13)19(26)22-20-21-16-8-7-15(24(27)28)10-17(16)29-20/h1-10,12H,11H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWCPYMLPSANKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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